Scientific Field: Organic Chemistry
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the synthesis of a new highly modified spiropyran of the indoline series, methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate.
Methods of Application: The compound was obtained via the cyclocondensation reaction from 5-chloro-1,2,3,3-tetramethyl-3 H -indolium perchlorate and methyl 3,5-diformyl-2,4-dihydroxy-benzoate.
Results or Outcomes: The photoinduced merocyanine form demonstrated an enhanced lifetime and fluorescent properties in the red region of the spectrum.
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the synthesis of indole derivatives.
Methods of Application: To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K 2 CO 3 to Ag 2 CO 3.
Results or Outcomes: Upon using Ag 2 CO 3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature.
Summary of the Application: 5-Chloro-2-methylene-1,3,3-trimethylindoline undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N -phenylarylnitrilimines.
Results or Outcomes: The outcome of this reaction was the synthesis of 5′,6-dichloro-1′,3′,3′-trimethylspiro[2 H -1-benzopyran-2,2′-indoline].
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the preparation of red photochromic dyes.
Results or Outcomes: The outcome of this reaction was the synthesis of red photochromic dyes.
Scientific Field: Polymer Chemistry
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the synthesis of photochromic homopolymers via ring-opening metathesis polymerization.
Results or Outcomes: The outcome of this reaction was the synthesis of photochromic homopolymers.
CTMI belongs to the class of indoline compounds, which share a core structure of a six-membered benzene ring fused with a five-membered nitrogen-containing ring. In CTMI's structure, a chlorine atom is attached at the 5th position of the benzene ring. Additionally, the 2nd position has a methylene group (CH2) attached, creating a double bond (C=C). The 1st and 3rd positions on the nitrogen ring have three methyl groups (CH3) each [].
Irritant